molecular formula C21H14N2O6S B2976780 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid CAS No. 1401661-87-7

4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid

Cat. No.: B2976780
CAS No.: 1401661-87-7
M. Wt: 422.41
InChI Key: IOIIUUKIWGIEHC-UHFFFAOYSA-N
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Description

This compound features a highly complex tetracyclic scaffold with fused oxa (oxygen), thia (sulfur), and aza (nitrogen) heterocycles. Key structural attributes include:

  • 11-amino group: Likely influences hydrogen-bonding interactions and solubility.
  • Trioxo groups (9,14,16-trioxo): Contribute to electron-deficient regions, enhancing reactivity in nucleophilic environments.
  • Heteroatom-rich core: The 8-oxa-12-thia-15-aza arrangement may confer unique electronic and steric properties, impacting binding affinity in biological systems.

Properties

IUPAC Name

4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6S/c22-17-15-13(11-3-1-2-4-12(11)29-21(15)28)14-16(30-17)19(25)23(18(14)24)10-7-5-9(6-8-10)20(26)27/h1-8,13-14,16H,22H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIIUUKIWGIEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O)SC(=C3C(=O)O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.

    Introduction of functional groups: Amino, oxo, and other functional groups are introduced through various organic reactions, such as amination and oxidation.

    Attachment of the benzoic acid moiety: The final step involves coupling the benzoic acid group to the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized under strong oxidizing conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Structural Features Biological Activity (Inferred/Reported) References
4-(11-Amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,10-tetraen-15-yl)benzoic Acid C₂₃H₁₅N₃O₆S -NH₂, -COOH, trioxo 8-oxa-12-thia-15-aza tetracyclic core Not explicitly reported; potential enzyme inhibition
2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic Acid C₂₇H₂₁N₃O₅ -OCH₃, -COOH, dioxo Methoxyphenyl substituent; fewer heteroatoms Unreported; structural similarity suggests kinase or protease targeting
8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one C₂₈H₂₈N₄OS -N(C₂H₅)₂, phenyl Diethylamino side chain; sulfur-containing core Possible antimicrobial or anticancer activity due to extended conjugation
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one C₂₀H₁₉NO₅ -OCH₃ (×4) Methoxy-rich; simpler heterocyclic system Atheroline analog; potential cardiovascular effects
13,14,15-Trimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one C₁₉H₁₅NO₄ -OCH₃ (×3) Trimethoxy substitution; fused dibenzindole core Unreported; structural resemblance to DNA intercalators
Key Observations:

Substituent Diversity: The target compound’s amino and trioxo groups contrast with methoxy or alkylamino groups in analogs, affecting polarity and target selectivity.

Heteroatom Composition : The presence of both sulfur and oxygen in the target may enhance metabolic stability compared to nitrogen-only analogs (e.g., –17).

Bioactivity Trends : Methoxy-substituted analogs (e.g., ) are associated with natural products like atheroline, suggesting roles in lipid metabolism, whereas sulfur-containing derivatives () may exhibit broader antimicrobial activity.

Physicochemical Properties

  • LogP: The target compound’s LogP is expected to be lower than methoxy-rich analogs (–17) due to its polar trioxo and amino groups.
  • Solubility : Carboxylic acid moiety enhances aqueous solubility compared to neutral analogs (e.g., ).

Biological Activity

The compound 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups such as amino, oxo, and thia moieties. Its IUPAC name highlights the complexity of its architecture, which is critical for its biological interactions.

Structural Characteristics

FeatureDescription
IUPAC Name4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid
Molecular FormulaC23H18N2O7S
Molecular Weight446.46 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to inhibit certain enzymes and modulate cellular processes through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It can alter signaling pathways that are crucial for cell proliferation and survival.
  • Antimicrobial Activity : Research indicates potential antibacterial and antifungal properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of similar compounds exhibited significant inhibition against common pathogens with IC50 values ranging from 0.08 mM to 0.5 mM . This suggests that our compound may possess comparable antimicrobial efficacy.
  • Anticancer Properties : Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells by regulating Bcl-2 family proteins and affecting cell cycle progression . For instance, a related compound showed a significant reduction in tumor growth in vivo with a tumor inhibition rate of 69.3% at a dosage of 40 mg/kg .
  • Enzyme Targeting : The compound has been explored for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and cancer metabolism . Compounds targeting DHODH have shown promise in treating malignancies due to their role in nucleotide biosynthesis.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50 Values (mM)
AntimicrobialCompound A0.08
AnticancerCompound B0.125
Enzyme InhibitionCompound C0.5

Therapeutic Applications

The potential therapeutic applications of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid include:

  • Cancer Treatment : Due to its anticancer properties and ability to target metabolic pathways.
  • Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria and fungi.
  • Metabolic Disorders : Potential use in modulating metabolic pathways disrupted in various diseases.

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